3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride

Histamine H3 receptor Radioligand binding GPCR pharmacology

Researchers studying histamine H3 receptor pharmacology face significant batch variability and potency discrepancies among in-class pyrimidine-pyrrolidine analogs, where minor structural changes can shift Ki values by >30-fold. This compound delivers a validated, high-affinity benchmark. • Single-digit nanomolar H3R affinity (human Ki 1.26 nM; rat Ki 1.41 nM) for consistent assay windows across species. • Confirmed ≥95% purity with batch-specific analytical certificates available upon request. • Reference ligand for radioligand displacement, cAMP functional, and β-arrestin recruitment assays.

Molecular Formula C17H22ClN5O
Molecular Weight 347.8 g/mol
CAS No. 1361112-95-9
Cat. No. B1402448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride
CAS1361112-95-9
Molecular FormulaC17H22ClN5O
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C(=N1)C2CCNC2)C3=CC(=CC=C3)C(=O)N.Cl
InChIInChI=1S/C17H21N5O.ClH/c1-22(2)17-20-10-14(15(21-17)13-6-7-19-9-13)11-4-3-5-12(8-11)16(18)23;/h3-5,8,10,13,19H,6-7,9H2,1-2H3,(H2,18,23);1H
InChIKeyICDABSBJEYJLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride: Procurement Profile & Target Engagement Baseline


3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride (CAS 1361112-95-9) is a synthetic, small-molecule pyrimidine–pyrrolidine derivative supplied as the hydrochloride salt. Publicly curated bioactivity databases annotate this chemotype as a potent ligand for the human histamine H3 receptor (hH3R), with radioligand displacement Ki values in the low nanomolar range reported across multiple assay formats [1][2][3]. The compound is offered by several specialty chemical vendors under a >95% purity specification; however, detailed analytical certificates, solubility profiles, and stability data must be obtained directly from the supplier at the time of procurement because they are not standardized across sources.

H3R radioligand binding & functional assays
Reported low‑nanomolar affinity supports assay window establishment for displacement, cAMP, or β‑arrestin formats.
Cross‑species receptor occupancy studies
Comparable human/rat Ki values reported may facilitate occupancy extrapolation across rodent and human receptor models.
Supplier‑specific procurement
Typical purity >95% (HCl salt); solubility, stability, and batch-specific analytical data must be obtained from the vendor.

Generic Substitution Risk for 3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride


Histamine H3 receptor ligands within the pyrimidine–pyrrolidine class exhibit steep structure–activity relationships, where minor modifications to the pyrrolidine substitution pattern, the benzamide regioisomer, or the dimethylamino group can shift potency by more than an order of magnitude [1][2]. A review of publicly deposited affinity data reveals that closely related in-class compounds span a Ki range from <0.9 nM to >40 nM against the human H3R [1][2][3]. Without a direct, assay-to-assay matched comparison, a researcher who replaces 3-(2-dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride with an in-class analog risks unknowingly adopting a compound with 10- to 50-fold weaker target engagement, fundamentally altering the pharmacological window of an experiment. The quantitative evidence below illustrates the magnitude of these differences and the importance of compound-specific validation.

In‑class pyrimidine–pyrrolidine analogs may exhibit >10‑fold weaker target engagement due to steep structure–activity relationships.
Minor changes to the pyrrolidine substitution, benzamide regioisomer, or dimethylamino group can shift affinity into the 40 nM range.
Without compound‑specific validation, an analog may unintentionally reduce receptor occupancy and alter experimental endpoints.

Differentiation Evidence vs. In-Class H3R Ligands for 3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride


Human H3R Affinity: Target vs. Analog

In displacement assays using human histamine H3 receptor expressed in SK‑N‑MC or Sf9 cell membranes, the target compound achieves single-digit nanomolar Ki values (1.26–3.30 nM), whereas a structurally related pyrimidine–pyrrolidine analog (CHEMBL3238446) exhibits a Ki of 43 nM, representing a 13‑ to 34‑fold loss in affinity [1][2][3]. This large difference underscores the sensitivity of the chemotype to subtle structural changes and provides a quantitative benchmark for compound selection.

Human H3R Affinity: Target vs. Analog
Head‑to‑head
Target Ki 1.26–3.30 nM
Analog Ki 43 nM
13–34× weaker
Target engagement may shift substantially with in‑class substitution.
Affinity difference highlights the steep SAR of this chemotype.
Histamine H3 receptor Radioligand binding GPCR pharmacology

Cross-Species H3R Affinity (Human vs. Rat)

The target compound displays comparable affinity for human (Ki = 1.26 nM) and rat (Ki = 1.41 nM) histamine H3 receptors, suggesting minimal species-dependent variation that could complicate preclinical-to-clinical extrapolation [1][2]. This contrasts with some H3R ligands that exhibit >5‑fold species selectivity, which can confound in vivo pharmacodynamic studies.

Cross‑Species H3R Affinity
Reported
Human Ki 1.26 nM
Rat Ki 1.41 nM
Ratio ≈0.89 (near parity)
Species‑dependent variation appears minimal, supporting cross‑species receptor occupancy models.
Human/rat Ki ratio close to unity may reduce pharmacodynamic confounds in translational studies.
Species selectivity H3 receptor Preclinical translation

H3R Selectivity vs. H2 and H4 Receptors

Preliminary counter‑screen data for a close structural analog (CHEMBL4454158) indicate a Ki >10,000 nM for the human H2 receptor and a Ki of 5.10 nM for the human H4 receptor [1]. Assuming similar selectivity for the target compound, the H3/H2 selectivity window would exceed 3,000‑fold, while H3/H4 selectivity appears narrow (~1.5‑ to 4‑fold). This pattern—high H3/H2 selectivity with limited H3/H4 discrimination—is characteristic of many pyrrolidine‑based H3R ligands and should guide compound selection when H4‑mediated effects are a concern.

H3R Selectivity vs. H2 & H4
Class‑level inference
H3/H2 >3,000‑fold
H3/H4 ~1.5–4‑fold (analog data)
Wide H3/H2 window; narrow H3/H4 margin
H2 receptor‑related effects may be limited; H4‑mediated responses require careful control in mechanistic assays.
Selectivity estimates derived from a close structural analog; compound‑specific profiling is recommended.
Receptor selectivity Histamine receptor family Off-target profiling

Application Scenarios for 3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride


In Vitro H3R Pharmacological Profiling

The compound's well‑characterized, single‑digit nanomolar affinity for human and rat H3 receptors makes it a suitable reference ligand for establishing assay windows in radioligand displacement, functional cAMP, or β‑arrestin recruitment assays. Its consistent cross‑species affinity profile supports the use of a single compound batch across human‑recombinant and rodent‑native tissue preparations, reducing inter‑assay variability [1][2].

SAR Benchmarking: Pyrimidine–Pyrrolidine Series

Researchers optimizing H3R antagonists or inverse agonists can employ this compound as a high‑affinity benchmark, because its Ki (1.26–3.30 nM) anchors the upper end of the activity range for the chemotype. Comparing new analogs against this benchmark allows rapid identification of structural modifications that maintain or degrade potency, as evidenced by the >30‑fold drop observed for certain in‑class compounds [1][3].

Human-Rat Translational In Vivo Studies

The near‑identical human and rat H3R Ki values (1.26 vs. 1.41 nM) indicate that the compound's receptor occupancy can be predicted with similar free‑drug concentrations across species, facilitating dose‑to‑receptor occupancy modeling in rodent behavioral or metabolic disease models before committing to costly human PET occupancy studies [1][2].

Application
Selection Property
Validation Focus
In vitro H3R profiling
Reported low‑nanomolar affinity
Assay window & receptor binding verification
SAR benchmark – pyrimidine–pyrrolidine series
High‑affinity chemotype reference point
Potency comparison with novel analogs
Cross‑species occupancy studies
Reported human/rat Ki parity
Species‑translation receptor occupancy modeling
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